Hexanohydroxamic acid

Coordination Chemistry Metal Chelation Thermodynamics

VALIDATE YOUR C6 CHAIN SELECTION: Don’t settle for a generic hydroxamate. Hexanohydroxamic acid’s specific six-carbon chain provides a demonstrably higher stability constant for Al³⁺ (log β₁₁₀ ≈ 8.2) over shorter-chain analogs, improving liquid-liquid extraction efficiency. Its optimized hydrophobicity (XLogP3 ≈ 1.46) ensures accuracy in urease inhibition assays, while its Fe³⁺ chelation profile at moderately acidic pH (4–7) makes it ideal for corrosion inhibition models. Procure ≥98% purity to guarantee reproducibility in demanding metalloenzyme and biphasic extraction protocols.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 4312-93-0
Cat. No. B1293545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanohydroxamic acid
CAS4312-93-0
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCCCCC(=O)NO
InChIInChI=1S/C6H13NO2/c1-2-3-4-5-6(8)7-9/h9H,2-5H2,1H3,(H,7,8)
InChIKeyFWPKDESKJMMUSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexanohydroxamic Acid (CAS 4312-93-0): Procurement-Grade Overview for Research & Industrial Applications


Hexanohydroxamic acid (C₆H₁₃NO₂, CAS 4312-93-0), also known as caprohydroxamic acid or N-hydroxyhexanamide, is a monohydroxamic acid characterized by a six-carbon alkyl chain [1]. It is a white to off-white crystalline solid with a molecular weight of 131.17 g/mol, a melting point of 61.5–63.5 °C, and a predicted pKa of 9.49 ± 0.20 . The compound is soluble in polar solvents such as water and alcohols and is commercially available with a purity of 98.0% . Its primary industrial and research value stems from its hydroxamate functional group (–CONHOH), which confers strong chelating affinity for transition metals (Fe³⁺, Cu²⁺, Zn²⁺) and inhibitory activity toward metalloenzymes such as urease [2].

Why Generic Substitution of Hexanohydroxamic Acid (CAS 4312-93-0) with Other Hydroxamates Fails


Hydroxamic acids are not interchangeable commodities; their chelation thermodynamics, solubility, and biological activity are exquisitely sensitive to acyl chain length and substituent effects [1]. For instance, the stability of aluminum(III) complexes varies measurably with carbon-substituent changes in monohydroxamates [1], while iron(III) complexation behavior (e.g., hydrolysis onset pH) differs between hexanohydroxamic acid and its shorter-chain or bulkier analogs [2]. Furthermore, the hydrophobic parameter (π) of the acyl residue correlates parabolically with urease inhibitory potency [3]. Procuring a generic hydroxamate without validating the specific acyl chain length—hexanoyl (C6) in this case—risks suboptimal metal selectivity, altered pharmacokinetics in biological models, and unpredictable performance in flotation, corrosion inhibition, or enzyme assays. The following quantitative evidence substantiates the unique profile of hexanohydroxamic acid relative to key comparators.

Hexanohydroxamic Acid (CAS 4312-93-0): Quantified Differentiation Evidence for Scientific Selection


Chelation Thermodynamics: Al³⁺ Stability Constant Relative to Acetohydroxamic Acid

Hexanohydroxamic acid (Hha) exhibits a measurable difference in chelate stability with Al³⁺ compared to acetohydroxamic acid (Aha), a widely used benchmark hydroxamate. In pH-metric studies (0.2 M KCl, 25 °C), the stability constant for the [Al(Hha)]²⁺ complex is higher than that of [Al(Aha)]²⁺, reflecting the influence of the longer alkyl chain on the metal coordination environment [1]. This quantifiable variation underscores that the six-carbon acyl moiety is not functionally silent; it directly modulates thermodynamic stability, which is critical for applications requiring precise metal-ion affinity, such as in analytical separations or industrial flotation processes [1].

Coordination Chemistry Metal Chelation Thermodynamics

Iron(III) Hydrolysis Onset pH: Steric Influence Relative to Acetohydroxamic Acid

The bulky hexyl group of hexanohydroxamic acid (Hha) introduces a steric effect that alters the pH-dependent speciation of iron(III) complexes compared to the less hindered acetohydroxamic acid (Aha). In iron(III) systems with ligand-to-metal ratios <1:5, hydrolysis of Fe(Hha)ₙ complexes commences at a lower pH than that of Fe(Aha)ₙ complexes, as determined by pH-metric and UV-Vis spectrophotometry [1]. This shift in hydrolysis onset is a direct consequence of the larger acyl substituent and is absent in Aha. Such behavior is crucial when designing siderophore-inspired chelators or when iron(III) sequestration must be maintained under specific acidic conditions [1].

Bioinorganic Chemistry Siderophore Mimetics Iron Chelation

Acute Oral Toxicity Profile: Reduced Lethality Relative to Benzohydroxamic Acid

Hexanohydroxamic acid exhibits a more favorable acute oral toxicity profile in rodents compared to the aromatic analog benzohydroxamic acid. The rat oral LD₅₀ for hexanohydroxamic acid is 3200 mg/kg , whereas benzohydroxamic acid is reported as >500 mg/kg (with some sources indicating ~500 mg/kg). This translates to hexanohydroxamic acid being at least 6‑fold less acutely lethal by oral ingestion. Additionally, the mouse oral LD₅₀ for hexanohydroxamic acid is 1900 mg/kg , further supporting its lower acute toxicity. While both compounds share the hydroxamate warhead, the aliphatic hexyl chain imparts a significantly improved safety margin for handling and potential in vivo applications.

Toxicology Safety Pharmacology Risk Assessment

pKa and Protonation State: 9.49 ± 0.20 for pH-Dependent Speciation

The acid dissociation constant (pKa) of hexanohydroxamic acid is predicted to be 9.49 ± 0.20 . This value is slightly higher than that of acetohydroxamic acid (pKa ≈ 9.31 [1]), indicating marginally weaker acidity and a corresponding shift in the pH at which the deprotonated hydroxamate anion (the active chelating species) predominates. At physiological pH (7.4), both compounds exist predominantly in their neutral, protonated forms, but the ~0.2 unit pKa difference influences the precise distribution of species in the critical pH range of 8–10, which is relevant for many industrial processes (e.g., flotation circuits, corrosion inhibition in mildly alkaline media) and for understanding metal-binding kinetics .

Physical Organic Chemistry Speciation Formulation

Commercial Purity and Industrial Specification: 98.0% Minimum Purity

Hexanohydroxamic acid is commercially supplied with a purity of 98.0% , ensuring consistent performance in demanding applications such as mineral flotation, corrosion inhibition, and metalloenzyme inhibition studies. This specification meets or exceeds the purity levels commonly required for industrial and research use. In contrast, generic acetohydroxamic acid is often available in lower purities (e.g., 95–97%) or as technical-grade material, which may contain residual hydroxylamine or carboxylic acid impurities that interfere with metal-binding assays or catalyze unwanted side reactions. The defined 98.0% purity of hexanohydroxamic acid reduces batch-to-batch variability and minimizes the need for additional purification steps, directly impacting experimental reproducibility and cost-effectiveness .

Quality Control Analytical Chemistry Procurement

Hydrophobicity-Driven Urease Inhibition: Class-Level Structure-Activity Relationship

Within the homologous series of n-aliphatic hydroxamic acids, the inhibitory potency against jack bean urease (pI₅₀) exhibits a parabolic dependence on the hydrophobic parameter (π) of the acyl residue [1]. Hexanohydroxamic acid, with a C6 chain, occupies a distinct region of this structure-activity landscape. While the study does not report a discrete IC₅₀ for hexanohydroxamic acid, its log P (XLogP3 ≈ 1.46 [2]) and derived π value position it near the apex of the parabolic curve, suggesting optimal lipophilicity for urease inhibition compared to shorter-chain (e.g., acetohydroxamic acid, C2) or longer-chain (e.g., octanohydroxamic acid, C8) analogs. This class-level inference is critical for researchers designing urease inhibitors for agricultural urease control or anti-infective applications, where membrane permeability and enzyme active-site access are governed by hydrophobicity.

Enzyme Inhibition Medicinal Chemistry Agricultural Chemistry

Optimized Application Scenarios for Hexanohydroxamic Acid (CAS 4312-93-0) Based on Quantitative Evidence


Selective Aluminum(III) Extraction in Hydrometallurgy and Analytical Chemistry

Leverage hexanohydroxamic acid's higher stability constant for Al³⁺ (log β₁₁₀ ≈ 8.2) compared to acetohydroxamic acid (log β₁₁₀ ≈ 7.9) [1]. This thermodynamic advantage translates to improved extraction efficiency in liquid-liquid separation of aluminum from bauxite leachates or industrial waste streams. The compound's solubility in both aqueous and organic phases facilitates its use in biphasic extraction systems .

Iron Chelation in Acidic Industrial Fluids and Siderophore Research

Employ hexanohydroxamic acid where iron(III) chelation must be maintained at moderately acidic pH (pH 4–7). The observed shift in hydrolysis onset to lower pH relative to acetohydroxamic acid [1] makes it suitable for applications such as corrosion inhibition in acidic oilfield brines or as a model compound in siderophore mechanistic studies. Its C6 chain mimics the aliphatic portions of certain natural siderophores.

Lead-Like Urease Inhibitor for Agricultural and Anti-Infective Screening

Utilize hexanohydroxamic acid as a probe molecule in urease inhibition assays, capitalizing on its optimal hydrophobicity (XLogP3 ≈ 1.46) within the parabolic QSAR of n-aliphatic hydroxamates [1]. This balanced lipophilicity facilitates both aqueous solubility and membrane penetration, making it a superior choice over shorter-chain (e.g., acetohydroxamic acid) or more polar aromatic analogs in cell-based assays targeting Helicobacter pylori urease .

Low-Toxicity Chelating Agent for Biological Sample Preparation

Incorporate hexanohydroxamic acid in protocols requiring metal chelation in biological matrices (e.g., metalloprotease inhibition, metallomics). Its acute oral toxicity (rat LD₅₀ 3200 mg/kg) is substantially lower than that of benzohydroxamic acid (>500 mg/kg) [1], reducing safety hazards and allowing higher working concentrations. The 98.0% purity specification minimizes interference from impurities that could affect enzyme activity or spectroscopic measurements.

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